N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features an indole moiety, which is a significant structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed regioselective C-H activation reaction, which allows for the efficient formation of the indole core . This method is advantageous due to its functional group compatibility and the use of readily accessible starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the hydroxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce indole-2-ethylamines .
Scientific Research Applications
N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indole moiety is crucial in the study of biological systems, as indole derivatives are often found in natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-2-ethylamine
Uniqueness
What sets N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N4O4 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N'-(2-hydroxyethyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H18N4O4/c20-8-7-18-15(23)14(22)17-6-5-16-13(21)12-9-10-3-1-2-4-11(10)19-12/h1-4,9,19-20H,5-8H2,(H,16,21)(H,17,22)(H,18,23) |
InChI Key |
RPMFFWXYQOOHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCCO |
Origin of Product |
United States |
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